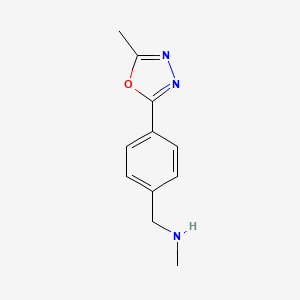

4-(2-甲氧基苯基)噻唑-2-胺

描述

Synthesis Analysis

While specific synthesis methods for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” were not found, similar compounds are often synthesized through multicomponent reactions . For instance, a new hybrid compound of chalcone-salicylate was synthesized using a linker mode approach under reflux condition .Physical and Chemical Properties Analysis

The specific physical and chemical properties of “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available .科学研究应用

分子对接和量子化学计算

4-甲氧基苯基衍生物,类似于 4-(2-甲氧基苯基)噻唑-2-胺,已使用密度泛函理论 (DFT) 研究了它们的分子结构和光谱数据。这些研究包括振动光谱分析和分子参数的计算,例如键长和键角。通过自然键轨道分析 (NBO) 分析这些化合物中的分子内电荷转移,深入了解它们的分子静电势、HOMO - LUMO 能量和基于分子对接结果的生物学效应 (Viji 等,2020)。

缓蚀

与 4-(2-甲氧基苯基)噻唑-2-胺密切相关的噻唑腙已被研究为酸性介质中低碳钢的缓蚀剂。这些化合物通过遵循 Langmuir 等温线吸附有效地抑制腐蚀过程,并充当混合型缓蚀剂。它们的效率得到 EHOMO、ΔE、软度和硬度等量子化学参数的支持 (Chaitra 等,2016)。

抗菌活性

已经合成并测试了几种噻唑衍生物,包括类似于 4-(2-甲氧基苯基)噻唑-2-胺的结构,以了解其抗菌活性。它们的评估包括抗菌和抗真菌活性评估,其中一些化合物在特定浓度下显示出明显的活性 (Chandrakantha 等,2014)。

抗癌评估

合成了噻唑-4-胺衍生物并测试了它们对各种人类癌细胞系的抗癌活性。这些与 4-(2-甲氧基苯基)噻唑-2-胺相关的化合物表现出良好至中等的活性,表明它们在癌症治疗中的潜力 (Yakantham 等,2019)。

构象和互变异构研究

与 4-(2-甲氧基苯基)噻唑-2-胺相关的 4-苯基-4-噻唑啉-2-硫醇的研究探索了它的分子构象和互变异构。这项研究有助于理解此类化合物在药物应用中的稳定性和反应性 (Balti 等,2016)。

未来方向

While specific future directions for “4-(2-Methoxy-phenyl)-thiazol-2-ylamine” are not available, research into similar compounds often focuses on their potential therapeutic applications. For instance, a chalcone analogue has been predicted to have cytotoxic activity against breast cancer and can potentially be developed as an anticancer agent .

作用机制

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to target alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

Related compounds have been shown to interact with their targets, such as alpha1-adrenergic receptors, through binding . This interaction can lead to changes in the receptor’s activity, which can affect various physiological processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect the wnt pathway , which plays a crucial role in cell proliferation, differentiation, and migration.

Pharmacokinetics

Related compounds have been studied for their adme properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential .

Result of Action

Related compounds have been shown to cause cellular death and apoptosis due to their attachment with cell membranes and the promotion of dna oxidative damage .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

生化分析

Biochemical Properties

4-(2-Methoxy-phenyl)-thiazol-2-ylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, either inhibiting or enhancing their function, depending on the specific enzyme and context .

Additionally, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine can bind to certain proteins, affecting their structure and function. For example, it may interact with heat shock proteins, which are involved in protein folding and protection against stress . These interactions can influence the stability and activity of the proteins, thereby affecting various cellular processes.

Cellular Effects

The effects of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine on cells are diverse and depend on the cell type and contextFor instance, it has been observed to modulate the expression of genes involved in stress responses, such as heat shock proteins . This modulation can lead to changes in cellular metabolism and the ability of cells to cope with stress.

In some cell types, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine may also affect cell signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), which play a role in cell growth, differentiation, and apoptosis . By influencing these pathways, the compound can alter cell function and behavior, potentially leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, and modulate their activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and activity .

Furthermore, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, leading to changes in cellular function and behavior . Additionally, the compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context, further influencing biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to changes in its biological activity and effectiveness.

Long-term studies in vitro and in vivo have indicated that 4-(2-Methoxy-phenyl)-thiazol-2-ylamine can have lasting effects on cellular function, particularly in terms of gene expression and protein activity . These effects can persist even after the compound has been metabolized or degraded, suggesting that it may have long-term implications for cellular health and function.

Dosage Effects in Animal Models

The effects of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in animal models vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity . For example, higher doses of the compound have been associated with increased modulation of cytochrome P450 enzyme activity, leading to changes in the metabolism of other compounds .

At very high doses, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine may exhibit toxic or adverse effects, such as liver toxicity or disruption of normal cellular function . These effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many substances, including drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Additionally, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . This modulation can result in changes in the levels of specific metabolites, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . For example, the compound may be transported across cell membranes by specific transporters, such as P-glycoprotein, which can affect its bioavailability and distribution within the body .

Once inside the cells, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . This binding can affect the compound’s activity and function, as well as its overall distribution within tissues.

Subcellular Localization

The subcellular localization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity .

Additionally, the localization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine to specific subcellular compartments can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

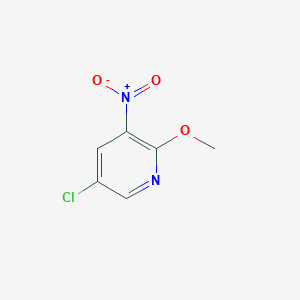

IUPAC Name |

4-(2-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVAVWNGAFFCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352752 | |

| Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93209-95-1 | |

| Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93209-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

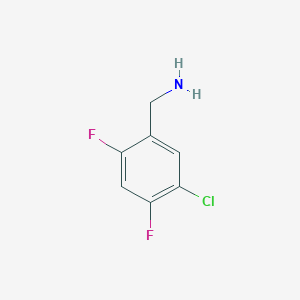

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)

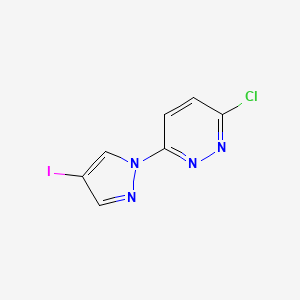

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)